molecular formula C11H19NO5 B2972258 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid CAS No. 1935616-13-9

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid

Cat. No.: B2972258
CAS No.: 1935616-13-9
M. Wt: 245.275
InChI Key: RHPKUNWRXGWCNZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid (IUPAC name) features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a tert-butoxycarbonyl (BOC)-protected amino group and an acetic acid moiety. Its molecular formula is C₁₃H₂₀N₂O₄, with a calculated molecular weight of 268.3 g/mol and CAS number 1832579-71-1 . The BOC group provides acid-labile protection for the amine, making it valuable in peptide synthesis and medicinal chemistry.

Key Applications:
This compound is primarily used in research and development as a building block for drug discovery, particularly in synthesizing peptidomimetics or heterocyclic drug candidates. Its oxolane ring contributes to conformational rigidity, which can enhance target binding specificity.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(6-8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKUNWRXGWCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Oxolane Ring: The protected amine is then reacted with an appropriate diol or epoxide under acidic or basic conditions to form the oxolane ring.

    Introduction of the Acetic Acid Moiety: The oxolane intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Substitution: Various substituted oxolane derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Solubility (Predicted) Stability Profile
Target Compound C₁₃H₂₀N₂O₄ 268.3 1832579-71-1 Oxolane, BOC-amino, acetic acid Moderate in DMSO Acid-labile, base-stable
2-(BOC-Amino)-2-(3-Thienyl)Acetic Acid C₁₁H₁₅NO₄S 257.3 N/A Thiophene, BOC-amino, acetic acid High in DMF Oxidation-sensitive
BOC-Protected Pyridyl Propanoic Acid Derivative C₁₅H₂₂N₂O₄ 294.3 N/A Pyridine, propanoic acid Low in water Acid-stable
TBS-Protected Oxolane Acetaldehyde C₁₂H₂₄O₃Si 244.4 N/A Oxolane, TBS ether, acetaldehyde High in THF Hydrolysis-sensitive

Research Findings and Implications

  • Biological Activity : Thiophene analogs (e.g., from ) may exhibit enhanced antimicrobial properties due to sulfur’s electronegativity .
  • Synthetic Utility : BOC-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) for their compatibility with repetitive deprotection steps .

Biological Activity

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, also known by its CAS number 1221715-78-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.248 g/mol
  • CAS Number : 1221715-78-1
  • Purity : Typically ≥ 97% in commercial preparations .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for protease inhibition, which could be relevant in therapeutic contexts such as cancer treatment or enzyme-related disorders.

Anti-inflammatory Effects

Compounds with amino acid structures often exhibit anti-inflammatory properties. Preliminary studies suggest that derivatives similar to this compound may modulate inflammatory pathways, potentially impacting conditions such as arthritis or chronic inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various oxetane derivatives for their antimicrobial activity against common pathogens. Although specific data on this compound were not provided, related compounds demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
  • In Vivo Studies :
    In vivo models have been used to assess the anti-inflammatory effects of structurally related compounds. These studies typically measure cytokine levels and histopathological changes in tissues post-treatment with the compound.

Research Findings

Biological ActivityObservations
AntimicrobialSimilar compounds show effectiveness against S. aureus and E. coli
Anti-inflammatoryPotential modulation of cytokine release in animal models
Protease InhibitionStructural analysis suggests possible interactions with proteolytic enzymes

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid?

Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amino-oxolane intermediate. A general procedure involves:

  • Step 1 : Reacting the amino-oxolane core with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), often in the presence of a base (e.g., triethylamine) to facilitate protection .
  • Step 2 : Subsequent functionalization of the oxolane ring with acetic acid derivatives. For example, alkylation or coupling reactions may introduce the acetic acid moiety.
  • Step 3 : Final deprotection (if required) using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by purification via column chromatography or recrystallization .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Ventilation : Ensure adequate airflow to prevent inhalation of dust or vapors, as the compound may cause respiratory irritation (H335) .
  • Storage : Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Spill Management : Isolate spills with inert materials (e.g., sand) and dispose of via hazardous waste protocols .

Basic: How is the compound characterized after synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signal at ~1.4 ppm) and oxolane/acetate moieties .
    • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and acetic acid) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced: How do reaction conditions influence the stability of the Boc protecting group in this compound?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. Key factors:

  • Acidic Conditions : Exposure to TFA or HCl in dioxane cleaves the Boc group rapidly (e.g., 5 hours in TFA/CH₂Cl₂) .
  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO, NOₓ) .
  • Incompatible Reagents : Avoid strong bases (e.g., NaOH), which may hydrolyze the ester linkage in the acetic acid moiety .
    Experimental Tip : Monitor stability via TLC or HPLC under varying pH and temperature conditions.

Advanced: How can researchers address contradictions in reported toxicity data?

Methodological Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

  • In Silico Modeling : Use tools like QSAR to predict toxicity based on structural analogs .
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate acute toxicity claims (H302, H312) .
  • Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) using rodent models for inhalation/oral exposure .

Advanced: What analytical methods are recommended for detecting decomposition products?

Methodological Answer:

  • HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (210–254 nm) and MS fragmentation to identify degradation byproducts (e.g., tert-butanol, oxolane derivatives) .
  • Headspace GC-MS : Analyze volatile decomposition products (e.g., CO₂ from Boc cleavage) under thermal stress .
  • Stability-Indicating Assays : Perform accelerated stability studies (40°C/75% RH) with periodic sampling to track degradation kinetics .

Advanced: How can this compound be applied in peptidomimetic or prodrug design?

Methodological Answer:

  • Peptidomimetics : The oxolane ring mimics peptide backbone conformations, while the Boc group allows selective deprotection during solid-phase synthesis .
  • Prodrug Strategy : The acetic acid moiety can be esterified to improve bioavailability, with Boc protection enhancing metabolic stability .
    Case Study : Coupling with D-alanine derivatives ( ) via EDC/HOBt-mediated amidation demonstrates utility in prodrug development .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:
Per Project INCHEMBIOL ( ):

  • Fate Analysis : Assess hydrolysis/photolysis rates in aqueous buffers (pH 4–9) and soil matrices .
  • Ecotoxicity : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
  • Bioaccumulation : Measure logP values (experimental or computational) to predict partitioning in biotic systems .

Advanced: What are the challenges in purifying this compound?

Methodological Answer:

  • Polarity Issues : The acetic acid group increases hydrophilicity, complicating reverse-phase HPLC. Use ion-pairing agents (e.g., TFA) or mixed-mode columns .
  • Byproduct Removal : Residual Boc reagents (e.g., di-tert-butyl carbonate) require silica gel chromatography with gradient elution (hexane/EtOAc) .
  • Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to obtain high-purity crystals for X-ray diffraction .

Advanced: How to mitigate hazards during scale-up synthesis?

Methodological Answer:

  • Process Safety : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition risks .
  • Engineering Controls : Use jacketed reactors for temperature control and scrubbers to neutralize acidic vapors .
  • Waste Management : Neutralize TFA-containing waste with NaHCO₃ before disposal .

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